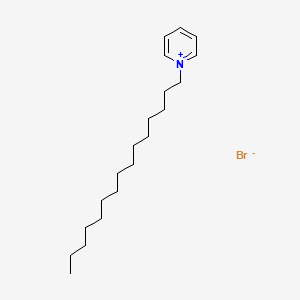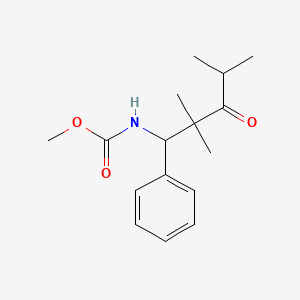
BATCP
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
BATCP wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, HDAC6 selektiv zu hemmen, häufig verwendet. Einige seiner Anwendungen sind:
Chemie: Wird als Werkzeug verwendet, um die Genregulation und epigenetische Modifikationen zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die Rolle von HDAC6 in verschiedenen biologischen Prozessen zu verstehen.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, bei denen HDAC6 eine kritische Rolle spielt, wie z. B. Krebs und neurodegenerative Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf HDAC6 abzielen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität von HDAC6 hemmt, einem Enzym, das an der Entfernung von Acetylgruppen von Histonproteinen beteiligt ist. Diese Hemmung führt zu einer Erhöhung der Acetylierungsgrade, was sich auf die Genexpression und die Zellfunktionen auswirkt. Zu den molekularen Zielen von this compound gehören HDAC6 und andere Proteine, die an der Regulation der Genexpression und zellulären Signalwegen beteiligt sind .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Batcp is a selective inhibitor of Histone Deacetylases (HDAC), specifically HDAC6 . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. HDAC6 is unique among the class II HDAC enzymes for its structure and function, playing a key role in cellular processes such as cell migration and vesicular transport .
Mode of Action
As an HDAC inhibitor, this compound interferes with the function of HDAC6, leading to an accumulation of acetylated proteins. This hyperacetylation disrupts the normal balance of cellular activities, leading to changes in gene expression and cell behavior
Biochemical Pathways
The inhibition of HDAC6 by this compound affects multiple biochemical pathways. HDAC6 is involved in the regulation of various cellular processes, including gene expression, cell cycle progression, and protein degradation. By inhibiting HDAC6, this compound can disrupt these processes, leading to changes in cell behavior
Pharmacokinetics
As with many HDAC inhibitors, it is likely that this compound is metabolized in the liver and excreted through the kidneys These factors can significantly impact the effectiveness of this compound and are important considerations in its use .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of HDAC6. This can lead to changes in gene expression, disruption of cell cycle progression, and alterations in protein degradation . These changes can have various effects on cell behavior, potentially leading to cell death or changes in cell function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins that can interact with this compound . Understanding these factors is crucial for predicting how this compound will behave in a given environment and for optimizing its use .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Der letzte Schritt beinhaltet die Bildung des Carbamidsäure-tert-butylesters . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsmethoden
Die Synthese kann unter Verwendung standardmäßiger organischer Synthestechniken hochskaliert werden, wodurch die Reinheit und Ausbeute des Endprodukts durch Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) sichergestellt wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BATCP unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Acetylamino- und Carbamidsäure-tert-butylestergruppen.
Häufige Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die bei Reaktionen mit this compound verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel wie DMSO .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen zu modifizierten Versionen von this compound mit unterschiedlichen funktionellen Gruppen führen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die BATCP ähneln, sind:
Trichostatin A: Ein weiterer HDAC-Inhibitor mit einem breiteren Wirkungsspektrum.
Vorinostat: Ein klinisch zugelassener HDAC-Inhibitor, der in der Krebstherapie eingesetzt wird.
Panobinostat: Ein potenter HDAC-Inhibitor mit Anwendungen in der Krebsbehandlung.
Einzigartigkeit
This compound ist einzigartig durch seine selektive Hemmung von HDAC6 gegenüber anderen HDACs, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen von HDAC6 in verschiedenen biologischen Prozessen macht. Diese Selektivität reduziert auch potenzielle Off-Target-Effekte, was this compound zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung macht .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-6-acetamido-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]hexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3N3O6/c1-13(30)27-10-6-5-7-17(29-21(33)35-22(2,3)4)20(32)28-14-8-9-15-16(23(24,25)26)12-19(31)34-18(15)11-14/h8-9,11-12,17H,5-7,10H2,1-4H3,(H,27,30)(H,28,32)(H,29,33)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKNRJCOVHAZDK-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460034 | |
| Record name | BATCP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787549-23-9 | |
| Record name | BATCP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


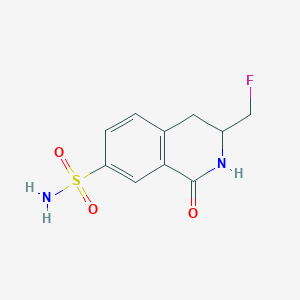
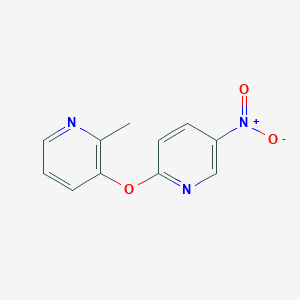

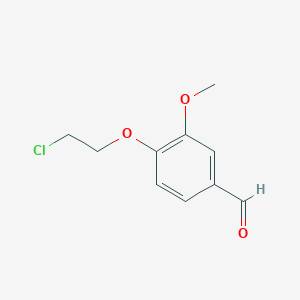

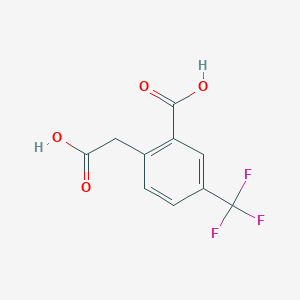
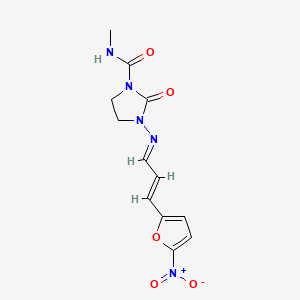
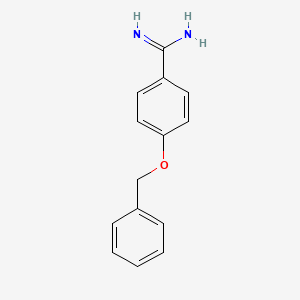
![5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B1624263.png)
![[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate](/img/structure/B1624264.png)

